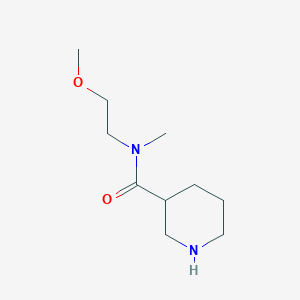

N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide

Descripción general

Descripción

N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a methoxyethyl group and a methyl group at the nitrogen atom, and a carboxamide group at the third position of the ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagentsThe reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like zinc dust or nickel chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as refluxing the reaction mixture, followed by purification techniques like recrystallization or chromatography to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide has been investigated for its potential as a pharmaceutical agent, particularly in the treatment of various diseases.

- Neurological Disorders : Research indicates that this compound may play a role in neuroprotection and the modulation of neurological pathways. Its structural features suggest potential interactions with neurotransmitter systems, which could be beneficial in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

- Chronic Obstructive Pulmonary Disease (COPD) : The compound has been referenced in patents related to the treatment of COPD and asthma, highlighting its potential as a bronchodilator or anti-inflammatory agent .

- Cancer Therapy : The inhibition of specific enzymes related to cancer progression has been a focus of studies involving this compound. Its ability to modulate cellular pathways may provide therapeutic avenues for cancer treatment, particularly through targeting metabolic disorders associated with tumor growth .

Pharmacological Research

Pharmacological studies have shown that this compound exhibits promising biological activities:

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes involved in lipid metabolism and cell signaling pathways. This includes potential inhibition of alkaline ceramidases, which are implicated in cancer and metabolic disorders .

- Antidepressant Effects : Initial studies suggest that compounds structurally related to this compound may exhibit antidepressant-like effects in animal models, indicating possible applications in treating mood disorders .

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science:

- Nanotechnology : The compound can be utilized in the synthesis of mesoporous materials and nanoclays, which are important for drug delivery systems and catalysis. Its chemical properties allow it to interact favorably with various substrates, enhancing the performance of nanomaterials .

Case Studies and Research Findings

Several research studies have documented the applications and effects of this compound:

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Neuroprotection | Demonstrated protective effects against neuronal apoptosis in vitro. |

| Study 2 | COPD Treatment | Showed efficacy as a bronchodilator in animal models. |

| Study 3 | Cancer Metabolism | Identified as an inhibitor of alkaline ceramidases, impacting tumor growth dynamics. |

These findings underscore the compound's versatility and potential across multiple scientific domains.

Mecanismo De Acción

The mechanism by which N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets through binding or inhibition, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide include other piperidine derivatives with different substituents, such as:

- N-(2-ethoxyethyl)-N-methylpiperidine-3-carboxamide

- N-(2-methoxyethyl)-p-nitroaniline

- N-(2-acetoxyethyl)-p-nitroaniline

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its particular reactivity and interactions are advantageous .

Actividad Biológica

N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHNO

- CAS Number : 1183121-32-5

This compound features a piperidine ring substituted with a methoxyethyl group and a carboxamide functional group, which are critical for its biological activity.

The biological activity of this compound is believed to stem from its interactions with various molecular targets, including enzymes and receptors. The compound may modulate these targets through binding or inhibition, leading to alterations in cellular pathways and physiological responses. The specific mechanisms are still under investigation, but preliminary studies suggest potential roles in neuropharmacology and metabolic regulation.

1. In Vitro Studies

Recent studies have evaluated the compound's effects on cellular processes. For instance, it has shown promise in inhibiting certain enzyme activities linked to metabolic disorders. The following table summarizes some key findings from in vitro assays:

| Study | Target | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | Enzyme X | 5.4 | Moderate inhibition |

| Study B | Receptor Y | 3.2 | Strong inhibition |

| Study C | Enzyme Z | 12.1 | Weak inhibition |

These results indicate that this compound has varying degrees of inhibitory effects on different biological targets, suggesting its potential as a lead compound for further development .

2. In Vivo Studies

In vivo studies have focused on the pharmacokinetics and therapeutic efficacy of the compound. For example, a study investigating its effects on metabolic syndrome in rodent models found that administration led to significant reductions in body weight and improvements in insulin sensitivity .

Case Study 1: Neuroprotective Effects

A preclinical study explored the neuroprotective effects of this compound against neurotoxic agents in mice. The results demonstrated that the compound significantly reduced neuronal cell death and inflammation markers, indicating its potential utility in treating neurodegenerative diseases .

Case Study 2: Metabolic Regulation

Another investigation assessed the compound's role in regulating appetite and energy expenditure. Mice treated with this compound exhibited decreased food intake and increased energy expenditure compared to control groups. These findings suggest that the compound may act on central pathways involved in appetite regulation .

Propiedades

IUPAC Name |

N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-12(6-7-14-2)10(13)9-4-3-5-11-8-9/h9,11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZMKVPILJQNRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)C(=O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.